
1,1-Dimethyl-2,3,4,5-tetraphenyl-1H-plumbole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole is a compound belonging to the class of metalloles, specifically plumboles. Metalloles are heterocyclic compounds containing a metal atom in the ring structure. This compound is characterized by its unique structure, which includes a lead atom (plumbole) bonded to four phenyl groups and two methyl groups. The presence of the lead atom imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole typically involves the reaction of lead-containing precursors with phenyl and methyl substituents. One common method involves the reaction of lead(II) chloride with phenylmagnesium bromide (Grignard reagent) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the plumbole ring.
Industrial Production Methods
Industrial production of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides or other lead-containing species.
Reduction: Reduction reactions can convert the lead atom to a lower oxidation state.
Substitution: Phenyl and methyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl-substituted lead compounds.
Reduction: Lead hydrides and other reduced lead species.
Substitution: Various substituted plumboles with different functional groups.
Applications De Recherche Scientifique
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole involves its interaction with molecular targets through its lead atom and phenyl groups. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The phenyl groups contribute to the compound’s electronic properties, affecting its behavior in chemical reactions and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-2,3,4,5-tetraphenylplumbole can be compared with other metalloles such as:
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Contains a silicon atom instead of lead, exhibiting different electronic and photoluminescent properties.
1,1-Dimethyl-2,3,4,5-tetraphenylgermole: Contains a germanium atom, showing distinct chemical reactivity compared to plumbole.
1,1,2,3,4,5-Hexaphenylgermole: Another germanium-containing metallole with unique photophysical characteristics.
The uniqueness of 1,1-dimethyl-2,3,4,5-tetraphenylplumbole lies in its lead atom, which imparts specific chemical and physical properties not observed in its silicon and germanium analogs .
Propriétés
Numéro CAS |
65838-81-5 |
|---|---|
Formule moléculaire |
C30H26Pb |
Poids moléculaire |
594 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3,4,5-tetraphenylplumbole |
InChI |
InChI=1S/C28H20.2CH3.Pb/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;;;/h1-20H;2*1H3; |
Clé InChI |
WDZIEJRQWUXLIH-UHFFFAOYSA-N |
SMILES canonique |
C[Pb]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


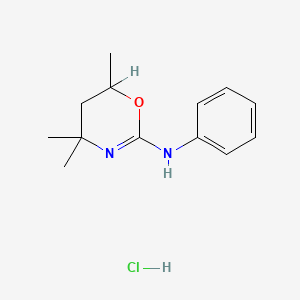
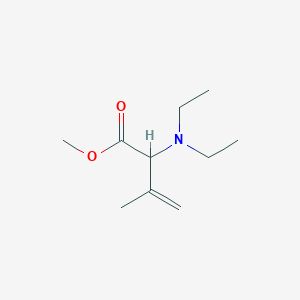
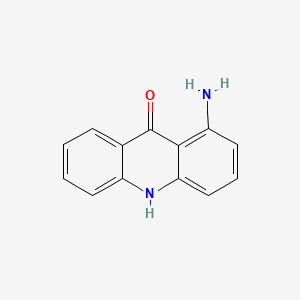

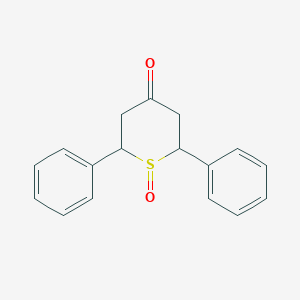
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)


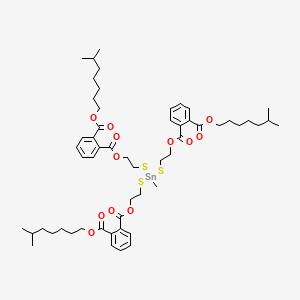


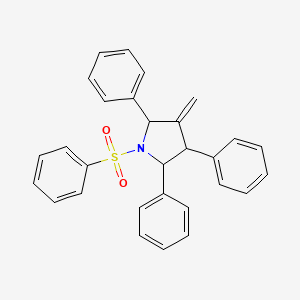
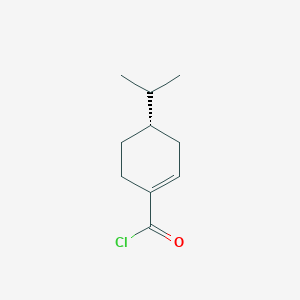
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
